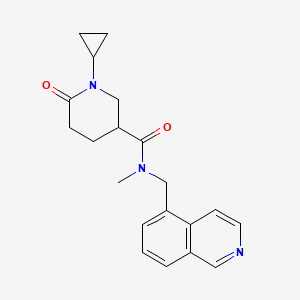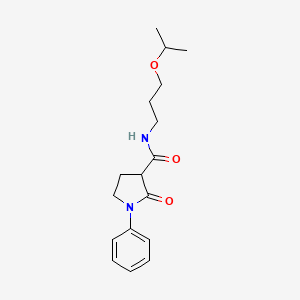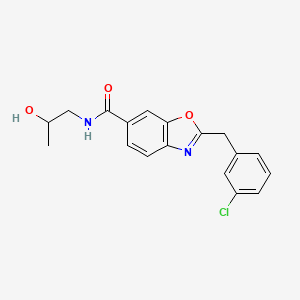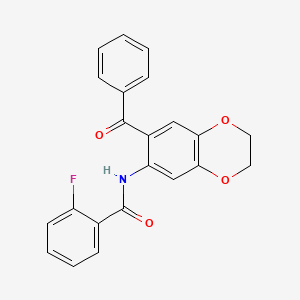
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide, also known as CPI-613, is a novel anticancer agent that has been shown to exhibit potent antitumor activity against a broad range of cancer types. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is upregulated in many cancer cells.
Mecanismo De Acción
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide targets the TCA cycle in cancer cells, which is upregulated to meet the high metabolic demands of cancer cells. By inhibiting the TCA cycle, 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide disrupts the energy production and metabolic processes in cancer cells, leading to cell death.
Biochemical and physiological effects:
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal toxicity towards normal cells. The compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its ability to target a key metabolic pathway that is upregulated in many cancer cells. This makes 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide a promising candidate for combination therapy with other anticancer agents. However, one of the limitations of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One area of research is the development of new formulations of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. Additionally, the combination of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide with other anticancer agents is an area of active research, with several clinical trials currently underway. Finally, the role of 1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide in the treatment of specific cancer types, such as pancreatic cancer and leukemia, is an area of ongoing investigation.
Métodos De Síntesis
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is synthesized through a multi-step process that involves the condensation of isoquinoline with piperidine, followed by cyclization to form the cyclopropyl ring. The resulting compound is then subjected to a series of reactions to introduce the carboxamide and methyl groups.
Aplicaciones Científicas De Investigación
1-cyclopropyl-N-(5-isoquinolinylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth and metastasis, and sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
1-cyclopropyl-N-(isoquinolin-5-ylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-22(12-15-4-2-3-14-11-21-10-9-18(14)15)20(25)16-5-8-19(24)23(13-16)17-6-7-17/h2-4,9-11,16-17H,5-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDZFLDWIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3CCC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)

![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6032786.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)

![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)